molecular formula C21H13Cl2NOS2 B2597402 (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone CAS No. 400075-83-4

(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone

Cat. No.: B2597402
CAS No.: 400075-83-4
M. Wt: 430.36
InChI Key: RXGUPOOIKZZKKF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone is a complex organic compound that features a combination of chlorophenyl, thiazolyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and tolerance of various functional groups.

    Starting Materials: The synthesis begins with the preparation of the thiazolyl and thienyl intermediates.

    Coupling Reaction: The key step involves the coupling of these intermediates with 4-chlorophenylboronic acid using a palladium catalyst.

    Final Product Formation: The final step involves the formation of the methanone group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

It may serve as a lead compound for the development of new drugs with antimicrobial, antifungal, or anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone involves its interaction with specific molecular targets. The thiazole and thienyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both thiazolyl and thienyl groups in (4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone makes it unique

Properties

IUPAC Name

(4-chlorophenyl)-[5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NOS2/c22-15-5-1-13(2-6-15)18-12-26-20(24-18)11-17-9-10-19(27-17)21(25)14-3-7-16(23)8-4-14/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGUPOOIKZZKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC3=CC=C(S3)C(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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